molecular formula C11H19Cl2N3O B6225779 4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride CAS No. 2770359-64-1

4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride

Cat. No.: B6225779
CAS No.: 2770359-64-1
M. Wt: 280.2
InChI Key:
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Description

4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2770359-64-1

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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